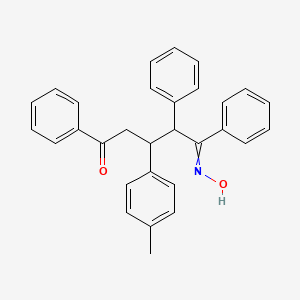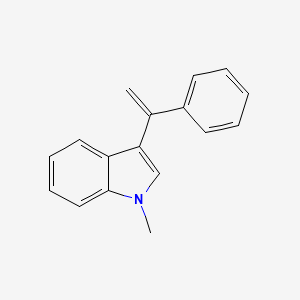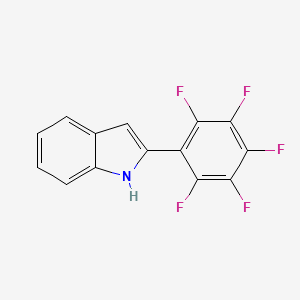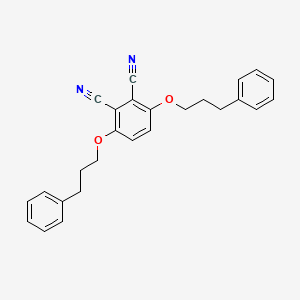
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is a chemical compound known for its unique structure and properties It is a derivative of 1,2-benzenedicarbonitrile, with two 3-phenylpropoxy groups attached at the 3 and 6 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.
化学反应分析
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenylpropoxy groups can enhance binding affinity to specific proteins, leading to modulation of biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the phenylpropoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: A similar compound with butoxy groups instead of phenylpropoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is unique due to the presence of the phenylpropoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These groups can enhance lipophilicity, binding affinity, and overall reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
116453-81-7 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
3,6-bis(3-phenylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H24N2O2/c27-19-23-24(20-28)26(30-18-8-14-22-11-5-2-6-12-22)16-15-25(23)29-17-7-13-21-9-3-1-4-10-21/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
InChI 键 |
UXPLFPWOBQFNCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCOC2=C(C(=C(C=C2)OCCCC3=CC=CC=C3)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


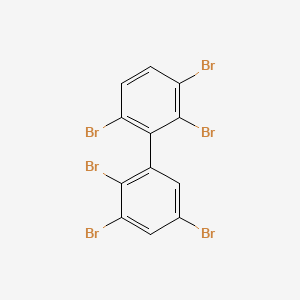
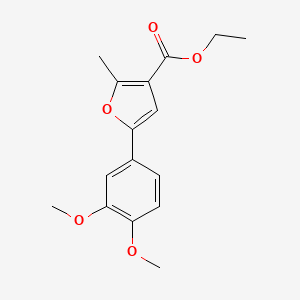
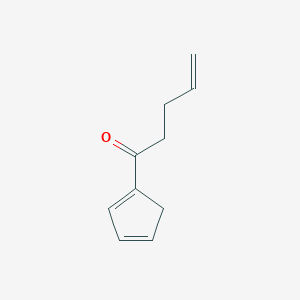

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
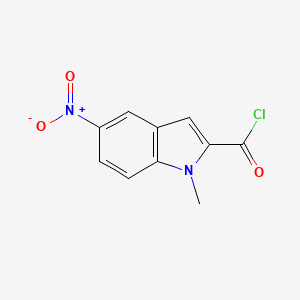
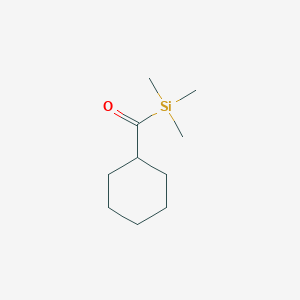
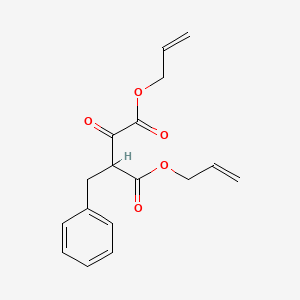
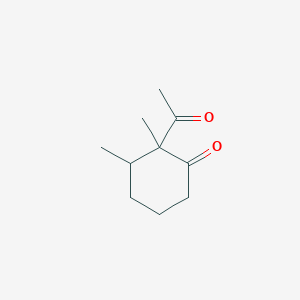
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
